

Chemical structure of 5-Bromo-2-(bromomethyl)pyrimidine

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Compound of Interest

Compound Name:	5-Bromo-2-(bromomethyl)pyrimidine
Cat. No.:	B2374605

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An In-depth Technical Guide to **5-Bromo-2-(bromomethyl)pyrimidine**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Bromo-2-(bromomethyl)pyrimidine**, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its chemical structure, physicochemical properties, reactivity, synthesis, and applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Strategic Importance of a Bifunctional Pyrimidine

5-Bromo-2-(bromomethyl)pyrimidine is a substituted pyrimidine that has garnered significant interest as a versatile synthetic intermediate. Its strategic value lies in its bifunctional nature: it possesses two distinct reactive sites with orthogonal reactivity. The pyrimidine core itself is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of bioactive molecules and FDA-approved drugs.^[1] The presence of two bromine atoms at different positions—one on an aliphatic carbon and one on the aromatic ring—allows for sequential and selective chemical modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of compounds for drug discovery programs.

The bromomethyl group at the 2-position serves as a potent electrophile, ideal for introducing a wide range of functionalities via nucleophilic substitution. Concurrently, the bromo-substituent at the 5-position is a classic handle for modern cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This dual reactivity is central to its utility in fields ranging from the synthesis of complement factor D inhibitors for treating autoimmune diseases to the development of novel anti-tumor agents.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application in research and development.

Table 1: Core Chemical Identifiers for **5-Bromo-2-(bromomethyl)pyrimidine**

Identifier	Value	Source
CAS Number	1193116-74-3	[3][4]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[3][5]
Molecular Weight	251.91 g/mol	[3][4][5]
IUPAC Name	5-bromo-2-(bromomethyl)pyrimidine	
InChI Key	BMXJFKLSEGBBSJ-UHFFFAOYSA-N	[6]
SMILES	BrCC1=NC=C(Br)C=N1	[6]

The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically a white to off-white solid at room temperature.[3]

Table 2: Key Physicochemical Properties

Property	Value	Source
Melting Point	55-57 °C	[3]
Boiling Point (Predicted)	252.0 ± 20.0 °C	[3]
Density (Predicted)	2.072 ± 0.06 g/cm ³	[3]
pKa (Predicted)	-1.11 ± 0.22	[3]
Topological Polar Surface Area (TPSA)	25.78 Å ²	[6]
Storage Temperature	2-8°C, under inert gas	[3]

Structural Analysis

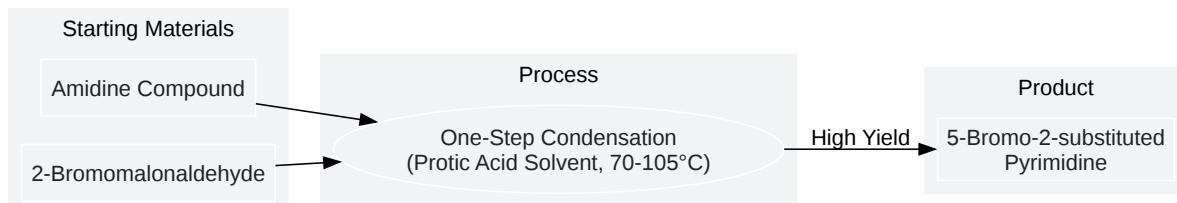
The molecule's reactivity is a direct consequence of its structure, which features an electron-deficient pyrimidine ring. The two nitrogen atoms withdraw electron density, making the ring's carbon atoms electrophilic. The bromine atom at C5 further enhances this effect. The most significant feature is the bromomethyl group at C2, which acts as a potent benzylic-like halide, primed for nucleophilic attack.

Caption: 2D structure of **5-Bromo-2-(bromomethyl)pyrimidine** with numbered positions.

Synthesis and Reactivity Profile

Synthesis

The synthesis of highly functionalized pyrimidines like **5-Bromo-2-(bromomethyl)pyrimidine** often involves multi-step sequences. However, general methods for creating the core 5-bromo-pyrimidine scaffold have been developed. One efficient approach involves a one-step condensation reaction between 2-bromomalonaldehyde and an appropriate amidine compound.[7] This method is advantageous due to its operational simplicity, low cost, and use of readily available starting materials.[7]



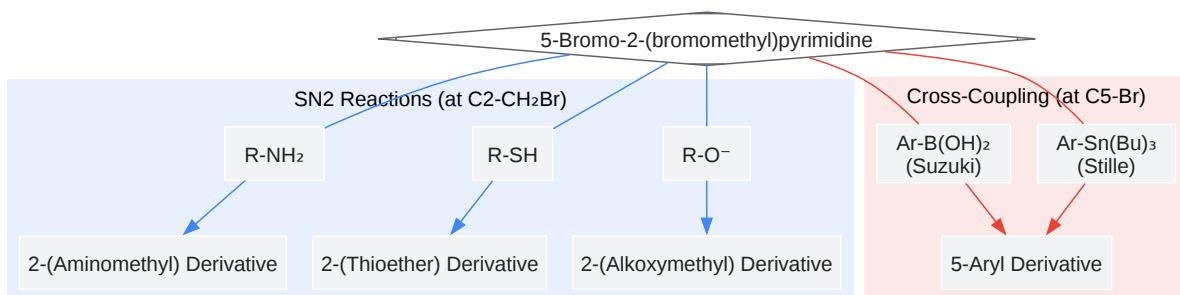
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Caption: General workflow for the synthesis of 5-bromo-pyrimidine derivatives.

Reactivity

The utility of **5-Bromo-2-(bromomethyl)pyrimidine** stems from its two distinct reactive sites, which can be addressed selectively.

- Nucleophilic Substitution at the Bromomethyl Group: The C2-CH₂Br group is highly susceptible to S_N2 attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols, carbanions). This reaction is typically fast and efficient, allowing for the direct attachment of diverse side chains, which is a cornerstone of combinatorial chemistry and lead optimization in drug discovery.
- Cross-Coupling at the C5-Bromo Position: The bromine atom on the pyrimidine ring is a classic handle for transition-metal-catalyzed cross-coupling reactions. This site is less reactive than the bromomethyl group, allowing for selective substitution at the C2 position first. Subsequent reactions like Suzuki, Stille, or Sonogashira couplings can be used to form C-C bonds, linking the pyrimidine core to other aryl, heteroaryl, or alkynyl fragments. The use of bromopyrimidine derivatives in Stille coupling reactions to generate new physiologically active drugs has been noted.^[2]



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Caption: Key reaction pathways for **5-Bromo-2-(bromomethyl)pyrimidine**.

Protocol Example: Nucleophilic Substitution with a Primary Amine

This protocol describes a representative S_N2 reaction, a common first step in utilizing this building block. The procedure is designed as a self-validating system, with clear steps and rationales.

Objective: To synthesize N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.

Materials:

- **5-Bromo-2-(bromomethyl)pyrimidine** (1.0 eq)
- Benzylamine (1.1 eq)
- Potassium carbonate (K₂CO₃) (2.0 eq)
- Acetonitrile (CH₃CN) (0.1 M concentration)

Methodology:

- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add **5-Bromo-2-(bromomethyl)pyrimidine** (1.0 eq) and potassium carbonate (2.0 eq).
 - Rationale: The flask must be dry to prevent side reactions. K_2CO_3 is a mild inorganic base used to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product.
- Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyrimidine.
 - Rationale: Acetonitrile is a polar aprotic solvent that is excellent for S_N2 reactions. It dissolves the reactants well without interfering with the nucleophilic attack.
- Nucleophile Addition: Add benzylamine (1.1 eq) to the stirring suspension at room temperature.
 - Rationale: A slight excess of the nucleophile (benzylamine) ensures the complete consumption of the limiting electrophile (**5-Bromo-2-(bromomethyl)pyrimidine**).
- Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
 - Rationale: Continuous monitoring prevents over-running the reaction and the formation of potential impurities.
- Workup: Upon completion, filter the reaction mixture to remove the solid K_2CO_3 . Rinse the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Rationale: Filtration removes inorganic salts. Evaporation of the solvent yields the crude product for purification.
- Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure N-benzyl-1-(5-bromopyrimidin-2-yl)methanamine.

- Rationale: Silica gel chromatography is a standard method for purifying organic compounds of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Safety and Handling

5-Bromo-2-(bromomethyl)pyrimidine is a reactive chemical intermediate and must be handled with appropriate care in a laboratory setting.

Table 3: GHS Hazard and Precautionary Information

Category	Code	Description	Source
Signal Word	Danger	[6]	
Hazard Statements	H302	Harmful if swallowed.	[6]
H314		Causes severe skin burns and eye damage.	[6]
Precautionary Statements	P260	Do not breathe dust/fume/gas/mist/vapors/spray.	[6]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[6]
P301+P330+P331		IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.	[6]
P303+P361+P353		IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.	[6]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
P405		Store locked up.	[6]

Handling Recommendations:

- Always handle this compound in a well-ventilated fume hood.[8]
- Use personal protective equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.
- Avoid formation of dust and aerosols.
- Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place under an inert atmosphere.[3]

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